molecular formula C114H181N39O29S2 B13910347 Vorumotide

Vorumotide

Cat. No.: B13910347
M. Wt: 2626.0 g/mol
InChI Key: HCCZDMNKKFBMNE-RCCHGGDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vorumotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Vorumotide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions include oxidized this compound with disulfide bonds and reduced this compound with free thiol groups .

Properties

Molecular Formula

C114H181N39O29S2

Molecular Weight

2626.0 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1

InChI Key

HCCZDMNKKFBMNE-RCCHGGDLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6

Origin of Product

United States

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